molecular formula C16H13NO5 B1323958 3-Ethoxycarbonyl-3'-nitrobenzophenone CAS No. 890098-29-0

3-Ethoxycarbonyl-3'-nitrobenzophenone

Cat. No.: B1323958
CAS No.: 890098-29-0
M. Wt: 299.28 g/mol
InChI Key: SWKDJQQHAVHZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycarbonyl-3’-nitrobenzophenone is a chemical compound with the molecular formula C16H13NO5 It is also known by its IUPAC name, ethyl 3-(3-nitrobenzoyl)benzoate This compound is characterized by the presence of an ethoxycarbonyl group and a nitro group attached to a benzophenone core

Scientific Research Applications

3-Ethoxycarbonyl-3’-nitrobenzophenone is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-3’-nitrobenzophenone typically involves the esterification of 3-nitrobenzoic acid with ethanol in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The Friedel-Crafts acylation is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxycarbonyl-3’-nitrobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group.

    Oxidation: The benzophenone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Ethoxycarbonyl-3’-aminobenzophenone.

    Substitution: Various substituted benzophenone derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-3’-nitrobenzophenone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone core can participate in photochemical reactions, leading to the formation of reactive oxygen species that can affect cellular processes. Additionally, the ethoxycarbonyl group can be hydrolyzed to release active carboxylic acids that modulate enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

3-Ethoxycarbonyl-3’-nitrobenzophenone can be compared with other similar compounds such as:

    3-Aminobenzophenone: Lacks the ethoxycarbonyl and nitro groups, making it less reactive in certain chemical reactions.

    3-Nitrobenzophenone: Lacks the ethoxycarbonyl group, which limits its applications in esterification reactions.

    3-Ethoxycarbonylbenzophenone: Lacks the nitro group, reducing its potential for reduction reactions.

The presence of both the ethoxycarbonyl and nitro groups in 3-Ethoxycarbonyl-3’-nitrobenzophenone makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-(3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKDJQQHAVHZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641521
Record name Ethyl 3-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-29-0
Record name Ethyl 3-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.